molecular formula C11H7BrF3N3 B1605303 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine CAS No. 327098-68-0

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine

Cat. No. B1605303
M. Wt: 318.09 g/mol
InChI Key: KJXMTKNZTBVNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This chemical compound is also known as BPTA and has the chemical formula C11H7BrF3N3.

Scientific Research Applications

Synthesis and Polymer Development

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine derivatives are pivotal in the synthesis of various polymeric materials due to their ability to introduce heterocyclic components into polymers, enhancing their properties. For instance, the reaction of pyrimidinamines with bromo-phenyl derivatives can lead to novel polymers with improved thermal stability and optical properties. These polymers are particularly valuable in creating films with specific fluorescence characteristics, making them suitable for applications in optoelectronic devices and sensors (Danswan et al., 1989; Wang et al., 2008).

Advanced Material Design

In the realm of advanced materials, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine contribute significantly to the design and synthesis of materials with desirable electronic and optical properties. Triphenylamine-based novel diamine monomers, when combined with pyrimidinylamine derivatives, result in materials with high thermal stability and unique luminescent properties. These materials are of interest for their potential in creating light-emitting diodes (LEDs) and other photonic devices (Choi et al., 2010).

Chemical Sensing and Chemosensors

The chemical versatility of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine enables its use in developing chemosensors. Novel fluorescent poly(pyridine-imide) acids, for instance, demonstrate the ability to act as "off–on" fluorescent switchers for acids. This property is particularly useful in designing sensors that can detect variations in pH or the presence of specific chemicals, showcasing the compound's applicability in environmental monitoring and biomedical diagnostics (Wang et al., 2007).

Antimicrobial Applications

Another fascinating application area is the development of antimicrobial agents. Pyrimidine derivatives, when incorporated into materials like polyurethane varnish, have demonstrated significant antimicrobial properties. This application is crucial for creating surfaces that can resist microbial growth, thereby reducing the risk of infections in medical settings or improving the longevity of materials exposed to microbial-rich environments (El‐Wahab et al., 2015).

Herbicide Development

Additionally, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine have been explored for their potential in agricultural applications, particularly as herbicides. These compounds have shown efficacy in controlling weed growth, offering a new class of chemicals for sustainable agriculture and contributing to the development of more effective and environmentally friendly herbicidal agents (Wu et al., 2006).

properties

IUPAC Name

4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMTKNZTBVNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352465
Record name 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine

CAS RN

327098-68-0
Record name 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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